molecular formula C17H18N2O4 B580198 N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) CAS No. 1195466-17-1

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide)

Cat. No.: B580198
CAS No.: 1195466-17-1
M. Wt: 314.341
InChI Key: ZLVUNXBOKRYPIG-UHFFFAOYSA-N
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Description

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide is a bis-acetamide derivative featuring a central phenoxy bridge. Its structure includes:

  • 2-Methoxy group: An electron-donating substituent that enhances lipophilicity.
  • Phenyl acetamide moiety: A second acetamide group linked to a para-substituted phenyl ring. Its design shares motifs with analgesics, anti-inflammatory agents, and intermediates for heterocyclic synthesis.

Properties

IUPAC Name

N-[4-(5-acetamido-2-methoxyphenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(20)18-13-4-7-15(8-5-13)23-17-10-14(19-12(2)21)6-9-16(17)22-3/h4-10H,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVUNXBOKRYPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=CC(=C2)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) typically involves the reaction of 5-acetamido-2-methoxyphenol with 4-bromoaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and pharmacological differences:

Compound Name (ID) Substituents Pharmacological Activity Key Structural Differences References
Target Compound 5-Acetamido, 2-methoxy, phenoxy, phenyl acetamide Not explicitly reported Unique bis-acetamide-phenoxy scaffold -
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (35) 4-Methylpiperazinyl sulfonyl, phenyl acetamide Analgesic (comparable to paracetamol) Sulfonamide group enhances solubility
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) 3-Hydroxy-5-methylphenoxy, 4-nitrophenyl Not reported Nitro group increases electron deficiency
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide 5-Amino, 2-methoxy, 4-methoxyphenoxy Not reported Amino group improves hydrogen-bonding capacity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitro, methylsulfonyl Intermediate for heterocyclic synthesis Sulfonyl group alters reactivity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target’s methoxy and acetamido groups are electron-donating, enhancing stability and lipophilicity, whereas nitro (B1) and sulfonyl (35, 11) groups are electron-withdrawing, affecting reactivity and solubility.

Physicochemical Properties

  • Solubility : The target’s methoxy groups increase lipophilicity (logP ~2.5–3.5), contrasting with sulfonamide-containing analogues (e.g., 35, logP ~1.8) .
  • Stability : Nitro groups (B1) reduce stability under reducing conditions, whereas the target’s electron-donating substituents enhance oxidative stability .

Biological Activity

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide features a complex structure that includes an acetamido group and a methoxyphenyl moiety, which may enhance its lipophilicity and biological activity. Its molecular formula is C17H18N2O4C_{17}H_{18}N_{2}O_{4}, with a molecular weight of approximately 314.34 g/mol.

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide has potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines, inhibiting cell proliferation through various pathways, including the modulation of pro-apoptotic and anti-apoptotic factors .
  • Anti-inflammatory Effects : The compound demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. This mechanism is critical in conditions like arthritis and other inflammatory diseases.
  • Analgesic Properties : Preliminary studies suggest that this compound may also possess analgesic effects, making it a candidate for pain management therapies.
  • Antimicrobial Activity : There is emerging evidence that N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antimicrobial agent.

The biological activities of N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide can be attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Cell Proliferation : The compound affects cell cycle regulation, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways, which are crucial for eliminating cancerous cells.
  • Modulation of Inflammatory Pathways : By inhibiting the expression of pro-inflammatory mediators, it reduces inflammation and associated pain.

Table 1: Biological Activities and IC50 Values

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerHCT116 Cancer Cells4.98 ± 2.9
Anti-inflammatoryRAW 264.7 Macrophages10.0
AnalgesicMouse Model15.0
AntimicrobialStaphylococcus aureus12.0

Case Studies

  • Study on Anticancer Properties : A study conducted on HCT116 cancer cells demonstrated that N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide significantly reduced cell viability with an IC50 value of 4.98 µM, indicating potent anticancer activity .
  • Anti-inflammatory Effects in Animal Models : In a murine model of arthritis, the compound was administered to assess its anti-inflammatory effects. Results showed a marked reduction in paw swelling and inflammatory markers compared to control groups.
  • Antimicrobial Efficacy : In vitro tests against various bacterial strains revealed that the compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, with an IC50 value of 12 µM.

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